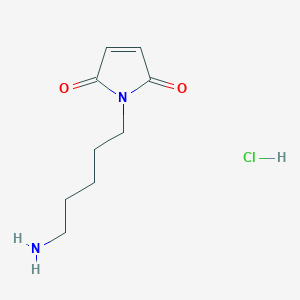
2-Brom-3-(Trifluormethyl)phenol
Übersicht
Beschreibung
2-Bromo-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4BrF3O It is a brominated phenol derivative, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(trifluoromethyl)phenol has several applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes, potentially altering their function .
Mode of Action
Phenolic compounds can act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, disrupting key biological processes . The trifluoromethyl group may enhance the compound’s reactivity or binding affinity .
Biochemical Pathways
Without specific studies, it’s challenging to summarize the biochemical pathways affected by 2-Bromo-3-(trifluoromethyl)phenol. Phenolic compounds can influence a variety of pathways, depending on their specific targets and mode of action .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 2-Bromo-3-(trifluoromethyl)phenol is currently unavailable. These properties would significantly impact the compound’s bioavailability and overall pharmacological profile .
Result of Action
Phenolic compounds can have diverse effects, such as reducing oxidative stress, inhibiting enzymatic activity, or modulating signal transduction .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of 2-Bromo-3-(trifluoromethyl)phenol . For instance, certain conditions may enhance or inhibit its reactivity, alter its stability, or affect its interaction with targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)phenol typically involves the bromination of 3-(trifluoromethyl)phenol. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of 2-Bromo-3-(trifluoromethyl)phenol may involve large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process often requires stringent control of temperature, pressure, and reaction time to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Quinones or hydroquinones.
Coupling Products: Biaryl compounds with diverse functional groups.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-(trifluoromethyl)phenol
- 3-Bromo-5-(trifluoromethyl)phenol
- 4-Bromo-2-(trifluoromethyl)phenol
Comparison: Compared to its analogs, 2-Bromo-3-(trifluoromethyl)phenol is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at the meta position relative to the hydroxyl group can enhance its electron-withdrawing effects, making it more reactive in certain chemical transformations .
Eigenschaften
IUPAC Name |
2-bromo-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCHLKGIGWXAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624201 | |
| Record name | 2-Bromo-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-39-3 | |
| Record name | 2-Bromo-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


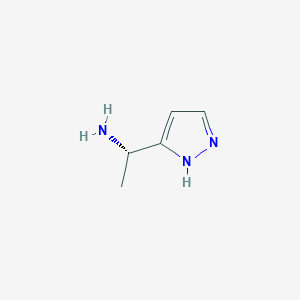
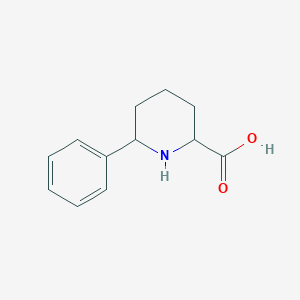
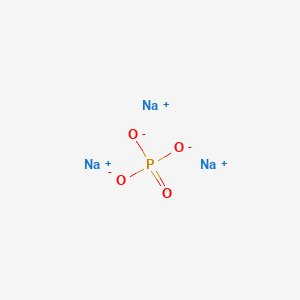
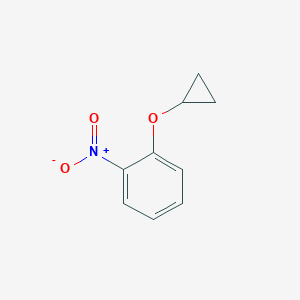


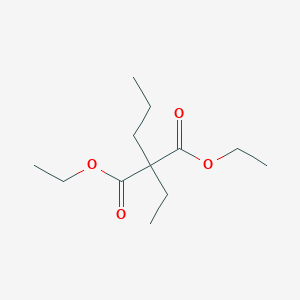


![ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B37087.png)
